molecular formula C9H14N2 B1282387 1-Ethyl-1-(p-tolyl)hydrazine CAS No. 61715-72-8

1-Ethyl-1-(p-tolyl)hydrazine

Cat. No.: B1282387
CAS No.: 61715-72-8
M. Wt: 150.22 g/mol
InChI Key: IFARRRGGHHADCF-UHFFFAOYSA-N
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Description

1-Ethyl-1-(p-tolyl)hydrazine (CAS: 61715-72-8) is a hydrazine derivative with the molecular formula C₉H₁₄N₂ and a molecular weight of 150.22 g/mol. Its structure consists of a hydrazine backbone substituted with an ethyl group and a p-tolyl (4-methylphenyl) moiety. The compound is characterized by the SMILES notation CCN(C1=CC=C(C=C1)C)N and InChIKey IFARRRGGHHADCF-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its adducts range from 132.4 Ų ([M+H]⁺) to 144.2 Ų ([M+Na]⁺), indicating its structural compactness .

Properties

IUPAC Name

1-ethyl-1-(4-methylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-3-11(10)9-6-4-8(2)5-7-9/h4-7H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFARRRGGHHADCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00523446
Record name 1-Ethyl-1-(4-methylphenyl)hydrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61715-72-8
Record name 1-Ethyl-1-(4-methylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00523446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-1-(p-tolyl)hydrazine
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Preparation Methods

Acid-Catalyzed Hydrazone Formation

The most widely reported method involves the condensation of 4-methylacetophenone with hydrazine hydrate under acidic conditions. In this approach, 4-methylacetophenone reacts with excess hydrazine hydrate in the presence of hydrochloric acid as a catalyst. The reaction proceeds via nucleophilic addition of hydrazine to the carbonyl group, followed by dehydration to form the hydrazone intermediate. Subsequent alkylation with ethyl bromide or ethyl iodide introduces the ethyl group at the hydrazine nitrogen.

Typical Conditions :

  • Molar Ratio : 1:1.2 (4-methylacetophenone : hydrazine hydrate)
  • Catalyst : 5–10% HCl
  • Solvent : Ethanol or chloroform
  • Temperature : Reflux (70–80°C)
  • Yield : 65–78%

Ethyl Hydrazinecarboxylate Intermediate

An alternative route employs ethyl hydrazinecarboxylate as a precursor. Here, 4-methylacetophenone reacts with ethyl hydrazinecarboxylate in chloroform under reflux. A single drop of concentrated HCl initiates the reaction, facilitating the formation of the hydrazone. Thionyl chloride (SOCl₂) is then used to cyclize the intermediate into the final product.

Key Steps :

  • Hydrazone Formation :
    • 4-Methylacetophenone + Ethyl hydrazinecarboxylate → Ethyl (E)-2-(1-(p-tolyl)ethylidene)hydrazine-1-carboxylate
  • Cyclization :
    • Treatment with SOCl₂ at 0°C to room temperature yields 1-ethyl-1-(p-tolyl)hydrazine.

Advantages :

  • Higher regioselectivity due to stabilized intermediates.
  • Reduced side reactions compared to direct alkylation.

Catalytic Methods Using Transition Metals

Cobalt-Catalyzed Coupling

Recent advances utilize cobalt complexes for C–N bond formation. A Co(III) catalyst, such as [CoCp*(CO)I₂], facilitates the coupling of p-tolylboronic acid with ethylhydrazine in tetrahydrofuran (THF). This method avoids harsh acidic conditions and achieves moderate yields (50–60%).

Reaction Parameters :

  • Catalyst : [CoCp*(CO)I₂] (0.1 equiv)
  • Ligand : AdCOOH (2.0 equiv)
  • Temperature : 80°C
  • Time : 12 hours

Palladium-Mediated Alkylation

Palladium catalysts enable direct N-ethylation of p-tolylhydrazine. Using Pd(OAc)₂ and Xantphos as a ligand, ethyl groups are transferred from ethyl halides to the hydrazine nitrogen. This method is efficient but limited by catalyst cost.

Optimized Conditions :

  • Substrate : p-Tolylhydrazine + Ethyl iodide
  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Ligand : Xantphos (10 mol%)
  • Base : K₃PO₄
  • Solvent : Toluene
  • Yield : 70%

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A lab-scale protocol involves irradiating a mixture of 4-methylacetophenone, ethylhydrazine, and acetic acid at 180–360 W for 4–8 minutes. This method reduces reaction time from hours to minutes while maintaining yields of 85–90%.

Critical Observations :

  • Energy Efficiency : 40% reduction in energy consumption compared to conventional heating.
  • Scalability : Demonstrated for batches up to 50 mmol.

Cyclization of Hydroxypropiohydrazides

A niche method involves cyclizing N-p-tolyl-N'-β-hydroxypropiohydrazide in xylene at reflux. p-Toluenesulfonic acid catalyzes the dehydration, forming the target compound via intramolecular cyclization.

Procedure :

  • Hydrazide Synthesis :
    • p-Tolylhydrazine + β-Propiolactone → N-p-Tolyl-N'-β-hydroxypropiohydrazide
  • Cyclization :
    • Heating at 140°C in xylene with p-TsOH (5 mol%).

Yield : 73–80%.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Acid-Catalyzed Condensation Reflux, HCl 65–78% Simplicity, low cost Corrosive conditions, moderate yield
Ethyl Hydrazinecarboxylate SOCl₂, 0°C→RT 70–75% High purity, regioselectivity Requires toxic reagents
Cobalt Catalysis 80°C, THF 50–60% Mild conditions Moderate yield, expensive catalyst
Microwave-Assisted 180–360 W, 4–8 min 85–90% Rapid, energy-efficient Specialized equipment needed
Cyclization of Hydrazides Xylene, p-TsOH, 140°C 73–80% High yield, scalable Multi-step synthesis

Challenges and Optimization Strategies

Byproduct Formation

Alkylation of hydrazines often generates diethylated byproducts. Strategies to suppress this include:

  • Steric Hindrance : Using bulky solvents (e.g., tert-butanol).
  • Low-Temperature Alkylation : Gradual addition of ethyl halides at 0°C.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) remove unreacted hydrazine.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves N-ethyl and N,N-diethyl impurities.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-1-(p-tolyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other oxidation products.

    Reduction: Reduction reactions can convert the hydrazine moiety into amines or other reduced forms.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction can produce amines.

Scientific Research Applications

Scientific Research Applications

1-Ethyl-1-(p-tolyl)hydrazine has several prominent applications:

1. Chemistry

  • Building Block for Organic Synthesis : It serves as a precursor in the synthesis of more complex organic molecules, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science.

2. Biology

  • Biological Activities : The compound is studied for its potential antimicrobial and antitumor properties. Research indicates that hydrazine derivatives can exhibit significant biological activities due to their ability to interact with various biological targets.

3. Medicine

  • Therapeutic Potential : Ongoing studies are investigating its efficacy as a therapeutic agent for various diseases, particularly in oncology where it may inhibit tumor growth.

4. Industry

  • Production of Dyes and Pharmaceuticals : It is utilized in industrial applications, including the manufacture of dyes and pharmaceuticals, highlighting its versatility as a chemical intermediate.

The biological activity of this compound includes:

  • Antimicrobial Properties : Certain hydrazine derivatives have shown antibacterial and antifungal activities.
  • Antitumor Effects : Research has indicated that this compound may inhibit tumor growth, making it a candidate for further investigation as an anticancer agent.
  • Enzyme Inhibition : The compound may interact with specific enzymes, leading to modulation of their activity.

Case Studies

Several studies have focused on the biological activity of hydrazines similar to this compound:

  • Antimicrobial Activity Study :
    • A study evaluated various hydrazine derivatives' antimicrobial properties, revealing that structural modifications significantly enhanced efficacy against specific pathogens.
  • Antitumor Potential Investigation :
    • Research noted that certain hydrazine derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting potential for development as anticancer agents.

Mechanism of Action

The mechanism of action of 1-ethyl-1-(4-methylphenyl)hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The para-substituted p-tolyl group in this compound likely enhances steric accessibility compared to the meta-substituted isomer, which may influence reactivity and biological interactions .
  • Thermal Stability : Derivatives with electron-withdrawing groups (e.g., 2,4-dinitrophenyl) exhibit higher melting points (>200°C), whereas alkyl/aryl-substituted hydrazines have lower melting points (~100°C) .

Anticancer Potential

  • p-Tolyl Hydrazine Derivatives : Aryl hydrazines derived from p-tolyl groups demonstrate potent anticancer activity. For example, analogues of p-tolyl hydrazine showed superior efficacy to 5-fluorouracil in vitro, with IC₅₀ values as low as 6.27 μM against MCF-7 breast cancer cells . Molecular docking studies suggest these compounds inhibit thymidylate synthase, a key enzyme in DNA synthesis .
  • Ethyl vs. Phenyl Substituents: Ethyl-morpholino hydrazine derivatives exhibit better cytotoxicity than phenyl piperazines, highlighting the role of alkyl groups in enhancing membrane permeability .

Antimicrobial and Antioxidant Activity

  • Thienopyrimidine Derivatives: Hydrazine-containing thienopyrimidines, such as compound 5 from , displayed significant antimicrobial activity against bacterial and fungal strains, likely due to the electron-rich p-tolyl group enhancing target binding .
  • Naphthalene Hydrazones : 1-(Naphthalen-1-ylmethylene)-2-phenylhydrazine () showed moderate antioxidant activity, though less potent than ascorbic acid .

Biological Activity

1-Ethyl-1-(p-tolyl)hydrazine, an organic compound with the molecular formula C10_{10}H14_{14}N2_2, is a hydrazine derivative notable for its unique combination of an ethyl group and a para-substituted aromatic ring. This configuration influences its reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

Overview of Biological Activity

Research indicates that derivatives of hydrazines, including this compound, may exhibit a range of biological activities. These activities include:

  • Antimicrobial Properties : Studies have shown that certain hydrazine derivatives possess antibacterial and antifungal activities.
  • Antitumor Effects : Some hydrazines have been investigated for their potential to inhibit tumor growth, suggesting that this compound may also exhibit similar properties.
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially leading to inhibition or modulation of their activity.

The exact mechanism of action for this compound remains largely unexplored. However, it is believed to involve several biochemical pathways:

  • Covalent Bond Formation : The compound can form covalent bonds with amino acid residues in enzymes, leading to enzyme inhibition or activation.
  • Cell Signaling Pathways : It may influence cell signaling pathways by interacting with key signaling molecules, altering downstream effects on gene expression and cellular metabolism.
  • Hydrazone Formation : The compound can react with aldehydes and ketones to form stable hydrazones, which are useful in various biochemical assays.

Case Studies

Several studies have focused on the biological activity of hydrazines similar to this compound. For instance:

  • A study evaluated the antimicrobial activity of various hydrazine derivatives, revealing that modifications in the structure could significantly enhance their efficacy against specific pathogens.
  • Another research project investigated the antitumor potential of hydrazine compounds, noting that certain derivatives exhibited significant cytotoxicity against cancer cell lines. These findings suggest that this compound could be a candidate for further development as an anticancer agent .

Comparison of Biological Activities

Compound NameAntimicrobial ActivityAntitumor ActivityEnzyme Inhibition
This compoundModeratePromisingPotential
1-Methyl-1-(m-tolyl)hydrazineHighModerateLow
PhenylhydrazineLowHighHigh

Scientific Applications

The applications of this compound extend beyond basic research:

  • Synthesis in Organic Chemistry : It serves as a building block for synthesizing more complex organic molecules.
  • Potential Therapeutic Agent : Ongoing research aims to explore its potential as a therapeutic agent for various diseases, particularly in oncology .
  • Industrial Uses : The compound is utilized in the production of dyes and pharmaceuticals, highlighting its versatility.

Q & A

Q. What are the optimal synthetic routes for preparing 1-Ethyl-1-(p-tolyl)hydrazine, and how can reaction yields be improved?

Methodological Answer: this compound can be synthesized via palladium-catalyzed cross-coupling or manganese-catalyzed dehydrogenative coupling. For example, a related hydrazine derivative (1-benzyl-2-benzylidene-1-(p-tolyl)hydrazine) was synthesized in 86% yield using column chromatography (pentane/ethyl ether gradient) after manganese-catalyzed coupling . To optimize yields:

  • Use recyclable catalysts like Fe₃O₄@SiO₂@vanillin for greener syntheses, as demonstrated for similar p-tolyl hydrazine derivatives (yields up to 89%) .
  • Monitor reaction progress via TLC and purify intermediates using recrystallization or column chromatography to minimize byproducts .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • X-ray crystallography : Use SHELXL for small-molecule refinement. For example, a related (E)-1-(2,4-dinitrophenyl)hydrazine derivative was characterized with monoclinic crystal symmetry (space group P2₁/n) and refined to R = 0.091 using Bruker APEXII CCD data .
  • Spectroscopy : Employ HRMS (e.g., ESI-MS) for molecular ion confirmation and elemental analysis (C, H, N) to validate purity. A hydrazine analog showed <0.01% deviation between calculated and found elemental values .
  • NMR : Assign peaks using ¹H/¹³C NMR, referencing shifts from analogous compounds (e.g., 1-(p-tolyl)pyrazole derivatives show aromatic protons at δ 7.2–7.8 ppm) .

Q. What safety protocols are critical when handling hydrazine derivatives like this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Use chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and long-sleeved clothing to prevent skin/eye contact .
  • Ventilation : Work in a fume hood to avoid inhalation of vapors, as hydrazines are toxic and potentially carcinogenic .
  • Waste disposal : Neutralize residues with dilute acetic acid before disposal to mitigate reactivity risks .

Advanced Research Questions

Q. How can computational modeling guide the design of catalytic systems for synthesizing this compound?

Methodological Answer:

  • DFT studies : Analyze reaction pathways for hydrazine-catalyzed reactions. For example, [2.2.2]-bicyclic hydrazine catalysts were computationally predicted to lower activation barriers by 15–20 kJ/mol compared to [2.2.1] analogs, validated experimentally via cycloreversion kinetics .
  • Substrate scope prediction : Use docking simulations to assess steric/electronic compatibility of aryl chlorides and alkynes in palladium-catalyzed one-pot syntheses (e.g., Entry 5: o-FC₆H₄ chloride + p-tolyl boronic acid gave 67% yield in biarylpyrazole formation) .

Q. What strategies resolve contradictions in spectral or crystallographic data for hydrazine derivatives?

Methodological Answer:

  • High-resolution data : Re-refine X-ray datasets with SHELXPRO to address high R values (e.g., a hydrazine crystal structure with wR(F²) = 0.283 was improved using multi-scan absorption corrections) .
  • Cross-validation : Compare NMR shifts with synthesized analogs (e.g., 1-(p-tolyl)ethylidene hydrazines show consistent imine proton shifts at δ 8.1–8.5 ppm) .

Q. How can this compound be functionalized for applications in drug discovery or materials science?

Methodological Answer:

  • Pharmaceutical intermediates : React with quinoline aldehydes to form Schiff base hydrazines (e.g., QH-04: 56% yield via condensation with p-tolylhydrazine hydrochloride) .
  • Polymer precursors : Incorporate into azo-linked frameworks using Fe₃O₄@SiO₂@vanillin catalysts, achieving 86–91% yields for thermally stable derivatives .

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